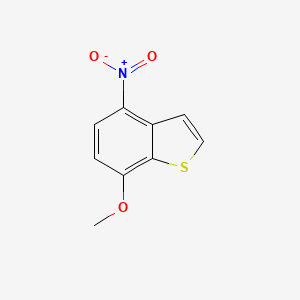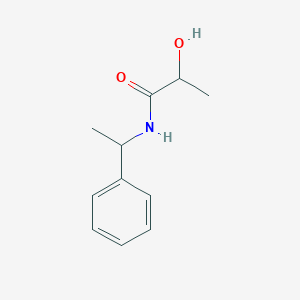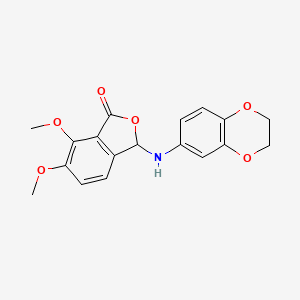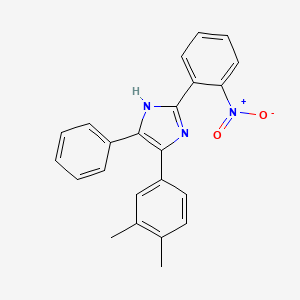
4-(Ethenyloxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethenyloxy)-1,1’-biphenyl is an organic compound that features a biphenyl structure with an ethenyloxy group attached to one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,1’-biphenyl typically involves the reaction of 4-hydroxy-1,1’-biphenyl with an appropriate vinyl ether. One common method is the Williamson ether synthesis, where 4-hydroxy-1,1’-biphenyl is reacted with vinyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyloxy linkage.
Industrial Production Methods
On an industrial scale, the production of 4-(Ethenyloxy)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
4-(Ethenyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the ethenyloxy group can be reduced to form the corresponding alkoxy derivative.
Substitution: The biphenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkoxy derivatives.
Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.
科学研究应用
4-(Ethenyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism by which 4-(Ethenyloxy)-1,1’-biphenyl exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
相似化合物的比较
4-(Ethenyloxy)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4-Hydroxy-1,1’-biphenyl: Lacks the ethenyloxy group, making it less reactive in certain chemical reactions.
4-Methoxy-1,1’-biphenyl: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical and physical properties.
4-(Ethenyloxy)-2,2’-biphenyl: Similar structure but with the ethenyloxy group attached to a different position on the biphenyl rings, resulting in distinct reactivity and applications.
属性
CAS 编号 |
4024-24-2 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC 名称 |
1-ethenoxy-4-phenylbenzene |
InChI |
InChI=1S/C14H12O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 |
InChI 键 |
MBIFYMVTNLSFRE-UHFFFAOYSA-N |
规范 SMILES |
C=COC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)


![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)


![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)

